molecular formula C27H24N2O4 B6132389 ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B6132389
M. Wt: 440.5 g/mol
InChI Key: VAKJUCKUJDFGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 4-hydroxyquinoline with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted ethoxyphenyl derivatives.

Scientific Research Applications

ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
  • ETHYL 4-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Uniqueness

ETHYL 4-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific ethoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-32-21-15-11-18(12-16-21)25-17-23(22-7-5-6-8-24(22)29-25)26(30)28-20-13-9-19(10-14-20)27(31)33-4-2/h5-17H,3-4H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKJUCKUJDFGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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